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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B601850 Get Quote

Mechanism of Action
Lesinurad lowers serum uric acid by selectively inhibiting transporter proteins involved in uric

acid reabsorption in the proximal tubules of the kidneys.[6][7]

Primary Targets: URAT1 and OAT4
The primary mechanism of lesinurad involves the inhibition of two key apical transporters:

Uric Acid Transporter 1 (URAT1): This transporter is responsible for the majority of filtered

uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][6][7][8] By

inhibiting URAT1, lesinurad significantly increases the fractional excretion of uric acid

(FEUA), thereby lowering sUA levels.[5][9][10]

Organic Anion Transporter 4 (OAT4): Lesinurad also inhibits OAT4, another uric acid

transporter that has been associated with diuretic-induced hyperuricemia.[1][6][7][10] This

action may contribute to its efficacy in patients receiving diuretic therapy.

Transporter Selectivity
Lesinurad's selectivity is a key feature of its pharmacological profile. It does not inhibit the

basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's

exit from the tubular cell into the interstitium.[6][7] Furthermore, in vitro studies have shown it

has no effect on the efflux transporter ABCG2.[10] While lesinurad demonstrates inhibitory

activity against OAT1 and OAT3 in vitro, this is not observed clinically.[10] The lack of in vivo

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b601850?utm_src=pdf-interest
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.rxlist.com/zurampic-drug.htm
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601200/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.rxlist.com/zurampic-drug.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601200/
https://go.drugbank.com/drugs/DB11560
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://en.wikipedia.org/wiki/Lesinurad
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.rxlist.com/zurampic-drug.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/207988lbl.pdf
https://www.rxlist.com/zurampic-drug.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free

plasma concentration insufficient to inhibit these transporters.[10][11]

Mechanism of Lesinurad in the Renal Proximal Tubule
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Caption: Lesinurad inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.

In Vitro Inhibitory Activity
The inhibitory potency of lesinurad against key urate transporters has been quantified in

various in vitro cell-based assays.
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Transporter IC50 (µM) Reference(s)

URAT1 3.5 - 7.3 [6][7][10][12]

OAT4 2.0 - 3.7 [6][7][10]

OAT1 3.9 [10]

OAT3 3.5 [10]

ABCG2 > 100 (No effect) [10]

GLUT9 No inhibition [10][13]

Experimental Protocols
The pharmacological properties of lesinurad were characterized through a series of

standardized in vitro and in vivo studies.

In Vitro Transporter Inhibition Assay Protocol
The half-maximal inhibitory concentration (IC50) of lesinurad against urate transporters is

typically determined using a cell-based substrate uptake assay.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured

under standard conditions.[10] The cells are then transiently transfected with a plasmid

vector expressing the human transporter of interest (e.g., hURAT1).[10][12]

Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere and

express the transporter, typically for 24 hours.[10]

Inhibitor Incubation: Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25

mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[10][12] A serial dilution of

lesinurad is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).

[12]

Substrate Addition: A radiolabeled substrate, typically 100 µM of [¹⁴C]-uric acid, is added to

initiate the transport reaction.[12]
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Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow

for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed

with a solution like 0.1 M NaOH.[8]

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using

liquid scintillation counting.[8]

Data Analysis: The rate of transport is measured and plotted against the concentration of

lesinurad. The IC50 value is calculated by fitting the data to a dose-response curve using

non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]

Workflow for In Vitro Transporter Inhibition Assay
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Caption: A typical experimental workflow for determining the IC50 of lesinurad.

Human Pharmacokinetic Study Protocol
The pharmacokinetic profile of lesinurad was evaluated in healthy adult subjects through

single and multiple ascending dose studies.[2][14]

Methodology:

Study Design: A randomized, placebo-controlled, ascending dose study is conducted in

healthy volunteers.[2]

Dosing: Subjects receive single oral doses of lesinurad (e.g., 5 mg to 600 mg) or multiple

once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]

Sample Collection: Serial blood and urine samples are collected at pre-defined time points

before and after drug administration (e.g., up to 24-48 hours post-dose).[14]

Bioanalysis: Plasma and urine concentrations of lesinurad and its metabolites are

determined using a validated bioanalytical method, typically Liquid Chromatography with
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tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK

parameters using noncompartmental analysis software (e.g., WinNonlin).[14] Parameters

include Cmax, Tmax, AUC, t½, apparent oral clearance (CL/F), and renal clearance (CLR).

[14]

Pharmacodynamics
The pharmacodynamic effects of lesinurad are characterized by dose-dependent changes in

serum and urinary uric acid.

Effects on Uric Acid Homeostasis
In clinical studies involving both healthy subjects and gout patients, single and multiple oral

doses of lesinurad resulted in dose-dependent decreases in sUA levels and corresponding

increases in the renal clearance and fractional excretion of uric acid.[2][6][7]

Parameter Finding Reference(s)

Serum Uric Acid (sUA)

A single 200 mg dose reduced

sUA by 33% after 6 hours. A

400 mg daily dose reduced

sUA by 35% at 24 hours post-

dose.

[2][10][14]

Fractional Excretion of Uric

Acid (FEUA)

A single 200 mg dose caused

a 3.6-fold increase in FEUA

after 6 hours.

[10]

EC50 on FEUA

The half-maximal effective

plasma concentration of

lesinurad on FEUA was

determined to be 13 µM.

[15]

Cardiac Repolarization

No clinically significant effect

on the QTc interval was

observed at doses up to 1600

mg.

[6]
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Pharmacokinetics
Lesinurad exhibits predictable pharmacokinetic properties following oral administration.

ADME Profile
Absorption: Lesinurad is rapidly and well-absorbed, with an absolute bioavailability of

approximately 100%.[6][7][16] Peak plasma concentrations (Tmax) are reached within 1 to 4

hours.[1][9] Administration with a high-fat meal can decrease Cmax by up to 18% but does

not affect the overall exposure (AUC).[6][7]

Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.[1][6][16]

The mean steady-state volume of distribution is approximately 20 L.[6][16]

Metabolism: Lesinurad is primarily metabolized in the liver via oxidation, mainly by the

cytochrome P450 enzyme CYP2C9.[1][6][16] A secondary pathway involves microsomal

epoxide hydrolase (mEH).[1]

Excretion: The drug is eliminated through both urine (approximately 63%) and feces

(approximately 32%).[1] The biological half-life is about 5 hours.[1] Between 30% and 40% of

the administered dose is excreted as unchanged lesinurad in the urine.[1][14]

Primary Metabolic Pathway of Lesinurad
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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